6-Bromochromone-3-carboxylic acid
Overview
Description
6-Bromochromone-3-carboxylic acid is an organic compound with the molecular formula C10H5BrO4. It is a derivative of chromone, a naturally occurring compound found in various plants. The presence of a bromine atom at the 6th position and a carboxylic acid group at the 3rd position makes this compound unique and useful in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromochromone-3-carboxylic acid typically involves the bromination of chromone derivatives followed by carboxylation. One common method is the bromination of 3-carboxychromone using bromine in acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The product is then purified using techniques such as column chromatography and crystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form 6-bromo-3-hydroxychromone.
Substitution: It can participate in substitution reactions, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: 6-bromo-3-hydroxychromone.
Substitution: Various substituted chromone derivatives
Scientific Research Applications
6-Bromochromone-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromochromone-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
- 6-Bromochromone-2-carboxylic acid
- 6-Bromochromone-3-carboxylate
- 6-Bromochromone-3-methyl ester
Comparison: 6-Bromochromone-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher reactivity in substitution reactions and exhibits different biological activities. Its unique structure makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-bromo-4-oxochromene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO4/c11-5-1-2-8-6(3-5)9(12)7(4-15-8)10(13)14/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTWNMVKNJSGMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373617 | |
Record name | 6-Bromochromone-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51085-91-7 | |
Record name | 6-Bromochromone-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromochromone-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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